Phenol, 2-amino-3,5-dinitro-, monosodium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2-amino-3,5-dinitro-, monosodium salt can be synthesized through the nitration of 2-amino-phenol followed by neutralization with sodium hydroxide. The nitration process involves treating 2-amino-phenol with a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce nitro groups at the 3 and 5 positions of the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The resulting product is then neutralized with sodium hydroxide to form the monosodium salt .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-amino-3,5-dinitro-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonating agents under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Halogenated or sulfonated phenol derivatives
Scientific Research Applications
Phenol, 2-amino-3,5-dinitro-, monosodium salt has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and pigments.
Medicine: Investigated for its potential antimicrobial properties against biofilm-forming bacteria.
Industry: Utilized in the production of various dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of phenol, 2-amino-3,5-dinitro-, monosodium salt involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Phenol, 2-amino-3,5-dinitro-, monosodium salt can be compared with other nitrophenol derivatives:
Phenol, 2,4-dinitro-: Similar in structure but with nitro groups at different positions, leading to different reactivity and applications.
Phenol, 2,5-dinitro-: Another nitrophenol derivative with distinct chemical properties and uses.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
63589-13-9 |
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Molecular Formula |
C6H4N3NaO5 |
Molecular Weight |
221.10 g/mol |
IUPAC Name |
sodium;2-amino-3,5-dinitrophenolate |
InChI |
InChI=1S/C6H5N3O5.Na/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10;/h1-2,10H,7H2;/q;+1/p-1 |
InChI Key |
YFMOBPUFFQQGTM-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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